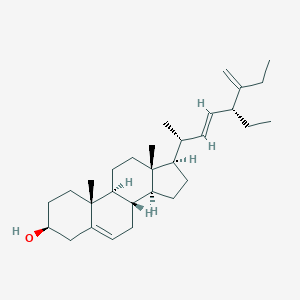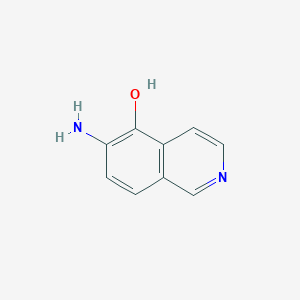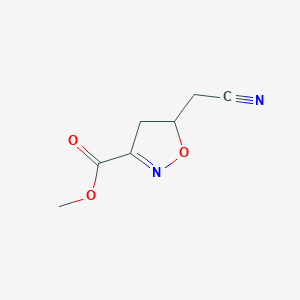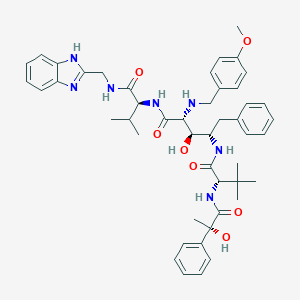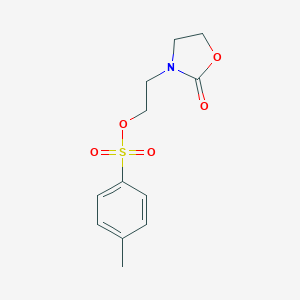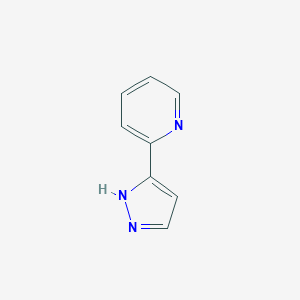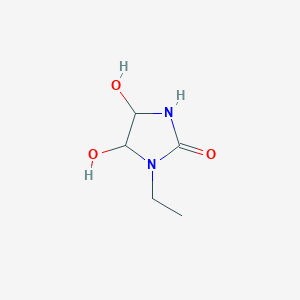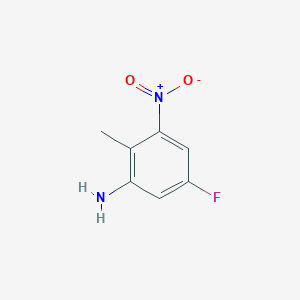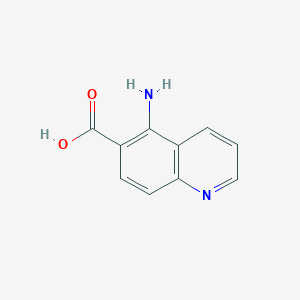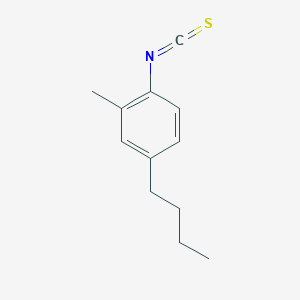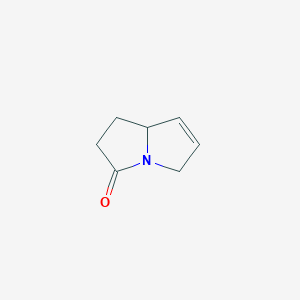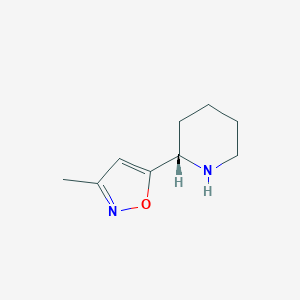
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. MPPI is a synthetic compound that belongs to the isoxazole family and has a unique chemical structure that makes it a promising candidate for several scientific research applications.
作用机制
The mechanism of action of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular functions, including ion channel activity, calcium signaling, and protein folding. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of these cellular functions.
生化和生理效应
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that (S)-3-Methyl-5-(piperidin-2-yl)isoxazole can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine. In vivo studies have shown that (S)-3-Methyl-5-(piperidin-2-yl)isoxazole can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in laboratory experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one of the limitations of using (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in laboratory experiments is its potential toxicity. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole. One area of research is the development of more potent and selective sigma-1 receptor modulators based on the structure of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole. Another area of research is the investigation of the potential use of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the role of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in the regulation of other cellular processes, such as protein folding and autophagy, is an area of research that requires further investigation.
Conclusion
In conclusion, (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a promising compound that has potential applications in various scientific research fields. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this protein in various cellular processes. The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is relatively straightforward, and its biochemical and physiological effects make it a promising candidate for the treatment of several neurological disorders. However, its potential toxicity at high concentrations is a limitation that requires further investigation. Overall, (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a compound that warrants further study due to its potential applications in various scientific research fields.
合成方法
The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole involves a multi-step process that includes the condensation of 2,3-dimethyl-2-butene-1-al with hydroxylamine hydrochloride to form the intermediate compound, which is then reacted with piperidine to produce the final product. The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been studied extensively for its potential application in various scientific research fields. One of the most significant applications of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is in the study of the central nervous system (CNS). (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of various CNS functions. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to modulate the activity of the sigma-1 receptor, which has led to its potential use in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
CAS 编号 |
164351-68-2 |
|---|---|
产品名称 |
(S)-3-Methyl-5-(piperidin-2-yl)isoxazole |
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-methyl-5-[(2S)-piperidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1 |
InChI 键 |
LYDIAGHQGYPMSY-QMMMGPOBSA-N |
手性 SMILES |
CC1=NOC(=C1)[C@@H]2CCCCN2 |
SMILES |
CC1=NOC(=C1)C2CCCCN2 |
规范 SMILES |
CC1=NOC(=C1)C2CCCCN2 |
同义词 |
Piperidine, 2-(3-methyl-5-isoxazolyl)-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



